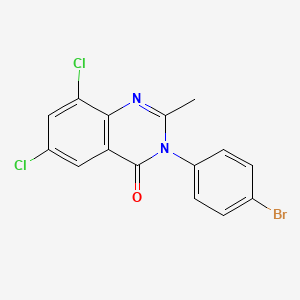

3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one

Descripción

3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one (IUPAC name: 3-(4-Bromophenyl)-6,8-dichloro-2-methyl-3H-quinazolin-4-one) is a halogenated quinazolinone derivative. Its molecular formula is C₁₅H₉BrCl₂N₂O, with a molecular weight of 400.06 g/mol. The compound features a quinazolinone core substituted with a 4-bromophenyl group at position 3, chlorine atoms at positions 6 and 8, and a methyl group at position 2 . It is identified by synonyms such as ZINC777937 and AKOS000540804 .

Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2N2O/c1-8-19-14-12(6-10(17)7-13(14)18)15(21)20(8)11-4-2-9(16)3-5-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEXPEOYRJTTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299928-87-3 | |

| Record name | 3-(4-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation of 5,7-Dichloroanthranilic Acid with Acetic Anhydride and Ammonium Acetate

The quinazolinone core is typically constructed via cyclocondensation reactions. Starting with 5,7-dichloroanthranilic acid , acetic anhydride serves as both a solvent and methyl source, while ammonium acetate facilitates cyclization. Under reflux conditions (120°C, 6–8 hours), the reaction proceeds via acetylation of the amino group, followed by intramolecular cyclization to yield 6,8-dichloro-2-methylquinazolin-4(3H)-one . This intermediate is critical for subsequent functionalization at position 3.

Key reaction parameters include:

Buchwald-Hartwig Amination for 3-Arylation

Introducing the 4-bromophenyl group at position 3 requires transition-metal catalysis. The Buchwald-Hartwig coupling between 6,8-dichloro-2-methylquinazolin-4(3H)-one and 4-bromoiodobenzene employs a palladium catalyst (e.g., Pd(OAc)₂), XPhos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C. This method selectively arylates the NH group, forming the desired N-aryl bond.

Optimized conditions :

Deep Eutectic Solvent (DES)-Mediated Synthesis

Green chemistry approaches using choline chloride:urea (1:2) DES have been explored for related quinazolinones. While source focuses on 2-mercapto derivatives, adapting this method for 2-methylquinazolinones involves substituting thiourea with acetamide. Reactions conducted at 80°C for 4–6 hours under microwave irradiation achieve comparable yields (75–82%) while reducing energy consumption.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Cyclocondensation : Temperatures below 100°C result in incomplete cyclization, while exceeding 130°C promotes decomposition.

- Coupling reactions : Toluene outperforms polar aprotic solvents (e.g., DMF) in minimizing side reactions during Buchwald-Hartwig amination.

- DES stability : Choline chloride:urea DES decomposes above 100°C, limiting its use to low-temperature syntheses.

Catalyst and Ligand Selection

- Palladium vs. copper : Pd catalysts (e.g., Pd(OAc)₂) exhibit superior reactivity for arylating electron-deficient NH groups compared to Cu(I) systems.

- Ligand impact : Bulky phosphine ligands (XPhos) enhance catalytic activity by stabilizing the Pd center during oxidative addition.

Characterization and Analytical Data

Spectroscopic Validation

Physical Properties

- Melting point : 280–282°C (decomposition).

- Solubility : Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol.

Comparative Analysis of Synthetic Methods

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by bromine, chlorine, and methyl groups attached to a quinazolinone core. Quinazolinones are known for diverse biological activities and potential therapeutic applications.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

- Oxidation and Reduction The compound can undergo oxidation and reduction reactions to modify its functional groups.

- Coupling Reactions It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Similar Compounds

- 3-(4-Bromophenyl)-6-chloro-2-methylquinazolin-4-one Lacks one chlorine atom compared to the target compound.

- 3-(4-Bromophenyl)-2-methylquinazolin-4-one Lacks both chlorine atoms.

- 3-(4-Chlorophenyl)-6,8-dichloro-2-methylquinazolin-4-one Substitutes bromine with chlorine.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.

Comparación Con Compuestos Similares

Structural Features

The table below compares 3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one with analogous quinazolinones and related heterocycles:

Key Observations :

- Halogen Substitution : Replacement of chlorine with bromine at positions 6 and 8 (e.g., in 6,8-dibromo analogs) increases molecular weight and may alter lipophilicity, affecting membrane permeability .

- Methyl vs.

- Core Heterocycle: 1,3,4-Oxadiazole derivatives (e.g., from ) lack the quinazolinone ring but share a 4-bromophenyl moiety, highlighting the role of this substituent in anti-inflammatory activity .

Structure-Activity Relationship (SAR) Insights :

- Halogen Position : Chlorine at 6,8 positions (target compound) may enhance electron-withdrawing effects, stabilizing interactions with enzymatic targets compared to bromine .

- 4-Bromophenyl Group : Common in anti-inflammatory and antiviral compounds, suggesting its role in π-π stacking or hydrophobic binding .

Actividad Biológica

3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research and as a modulator of various cellular pathways. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in preclinical studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H10BrCl2N3O |

| Molecular Weight | 392.06 g/mol |

| Boiling Point | 453.9 °C |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methodologies have been reported, including microwave-assisted synthesis and the use of deep eutectic solvents (DESs) to enhance yield and reduce environmental impact .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of quinazoline derivatives, including this compound, against several cancer cell lines. The compound has shown significant cytotoxicity in vitro:

- Cell Lines Tested :

- Chronic Myeloid Leukemia (CML) - Hap-1

- Breast Cancer - MCF-7

- Lung Cancer - A549

The compound exhibited IC50 values in the low micromolar range, indicating moderate to high potency against these cell lines .

The mechanism by which this compound exerts its biological effects appears to involve:

- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. Notably, it demonstrated binding affinity comparable to known inhibitors such as Staurosporine .

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis .

Study 1: Anticancer Activity in CML Models

A study published in Molecules demonstrated that this compound significantly inhibited cell growth in CML models. The researchers observed that the compound's activity was enhanced by specific structural modifications that improved its binding affinity to target kinases .

Study 2: Broad Spectrum Antitumor Activity

Another investigation assessed the broad-spectrum antitumor activity of various quinazoline derivatives, including our compound of interest. The study found that modifications leading to increased hydrophobicity improved cellular uptake and bioavailability, correlating with enhanced antiproliferative effects across multiple cancer types .

Q & A

How can researchers optimize the synthesis of 3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one to improve yield and purity?

Basic Research Question

Methodological Answer:

The synthesis involves cyclocondensation of 6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one with 4-bromoaniline derivatives under reflux in glacial acetic acid. Key optimization steps include:

- Anhydrous conditions : Ensure moisture-free glacial acetic acid to prevent hydrolysis of intermediates .

- Reflux duration : Extending reaction time (8–12 hours) enhances completion, monitored via TLC or HPLC.

- Purification : Recrystallization from absolute ethanol removes unreacted precursors and byproducts. Yield improvements (>70%) are achievable by slow cooling of the reaction mixture .

What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~160 ppm). The 4-bromophenyl group shows distinct coupling patterns (e.g., para-substitution in aromatic ring) .

- FT-IR : Confirm C=O stretching (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Overlapping peaks in the aromatic region require deconvolution software .

- UV-Vis : Analyze π→π* transitions (λmax ~250–300 nm) to assess conjugation effects from bromo and chloro substituents .

How can X-ray crystallography and software like SHELX or ORTEP-3 resolve the crystal structure of this compound, especially when dealing with disorder or twinning?

Advanced Research Question

Methodological Answer:

- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve heavy atoms (Br, Cl).

- Structure solution : SHELXD identifies initial phases via dual-space methods, while SHELXL refines anisotropic displacement parameters. For twinned data, apply HKLF5 format in SHELXL to model twin laws .

- Validation : Check R-factor convergence (<5%), ADPs for thermal motion, and PLATON validation for missed symmetry .

What computational methodologies (e.g., DFT) are suitable for investigating the electronic properties and reactivity of this quinazolinone derivative?

Advanced Research Question

Methodological Answer:

- DFT setup : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps. The bromophenyl group lowers LUMO energy, enhancing electrophilicity .

- Reactivity analysis : Fukui indices predict nucleophilic attack sites (e.g., carbonyl carbon). Compare with experimental nucleophilic substitution outcomes .

- Solvent effects : Include PCM models (e.g., acetic acid) to simulate reaction environments .

How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

Advanced Research Question

Methodological Answer:

- Validation steps :

- Case study : Discrepancies in carbonyl stretching frequencies may arise from crystal packing forces not modeled in gas-phase DFT .

What strategies can elucidate the role of halogen bonding and hydrogen bonding in the solid-state packing of this compound?

Advanced Research Question

Methodological Answer:

- Graph-set analysis : Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., N-H⋯O=C motifs) and halogen interactions (C-Br⋯Cl) .

- Energy frameworks : Compute interaction energies (Hirshfeld surface analysis) to rank contributions of Br⋯Cl vs. van der Waals forces .

- Thermal analysis : Correlate DSC/TGA data with packing density to assess stability imparted by halogen bonds .

What in vitro assays are appropriate for evaluating the biological activity of this compound, considering its structural features?

Advanced Research Question

Methodological Answer:

- Enzyme inhibition : Target kinases (e.g., EGFR) via ATP-binding site assays, leveraging the quinazolinone core’s affinity for hydrophobic pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values against halogen-substituted analogs .

- SAR studies : Modify bromo/chloro substituents to assess impact on bioactivity. LogP calculations (e.g., ClogP) guide solubility adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.